

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone IUPAC name

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

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An In-Depth Technical Guide to **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**, a molecule of interest within the broader class of phenoxy ketone derivatives. While specific research on this compound is emerging, this document synthesizes available data on its chemical properties, synthesis, and analytical characterization. Drawing upon established knowledge of structurally related compounds, we explore its potential pharmacological applications, particularly in oncology, inflammation, and neurodegenerative diseases. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing both established facts and scientifically-grounded hypotheses to stimulate further investigation into this promising chemical entity.

Introduction and Chemical Identity

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone belongs to the family of aromatic ketones, characterized by a central ethanone bridge linking a 4-methoxyphenyl group and a 2-methoxyphenoxy group. The presence of methoxy and phenoxy moieties suggests potential for diverse biological activities, as these functional groups are prevalent in numerous pharmacologically active compounds.

IUPAC Name: **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**[\[1\]](#)

Synonyms: While no common synonyms are widely established, systematic variations may be encountered in literature and chemical databases.

Chemical Structure:

Figure 1: Chemical Structure of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

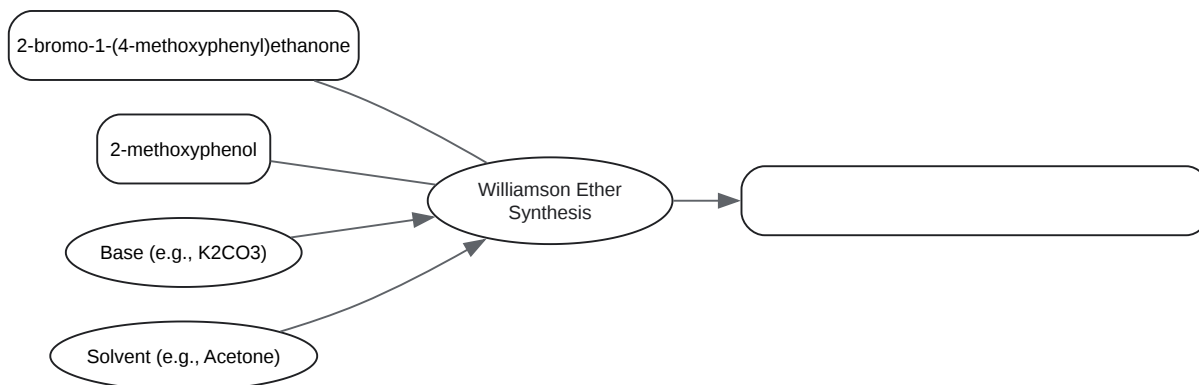
| Property | Value | Source |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₆ H ₁₆ O ₄ | [2] |
| Molecular Weight | 272.3 g/mol | [2] |
| CAS Number | 19513-80-5 | [2] |

Synthesis and Characterization

The synthesis of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthetic Pathway

The primary synthetic route involves the reaction of a phenoxide with an α -haloketone. Specifically, 2-methoxyphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from 2-bromo-1-(4-methoxyphenyl)ethanone.[\[1\]](#)



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Figure 2: General schematic of the Williamson ether synthesis for the target compound.

Experimental Protocol: Synthesis

Materials:

- 2-bromo-1-(4-methoxyphenyl)ethanone^[6]
- 2-methoxyphenol
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Potassium iodide (KI), catalytic amount (optional)

Procedure:

- To a solution of 2-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.
- Add a catalytic amount of potassium iodide (optional, to facilitate the reaction).

- To this mixture, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in anhydrous acetone dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** as a white solid.[\[1\]](#)

Characterization Data

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides confirmation of the molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|------------------------|--------------|-------------|---|---------------------|
| 8.02 | d | 2H | Aromatic protons ortho to the carbonyl group | [1] |
| 6.88-6.97 | m | 7H | Aromatic protons of the methoxyphenyl and phenoxy rings | [1] |
| 5.04-5.06 | m | 1H | Methylene protons (-CH ₂ -) | [1] |
| 3.89 | d | 6H | Methoxyl protons (-OCH ₃) | [1] |

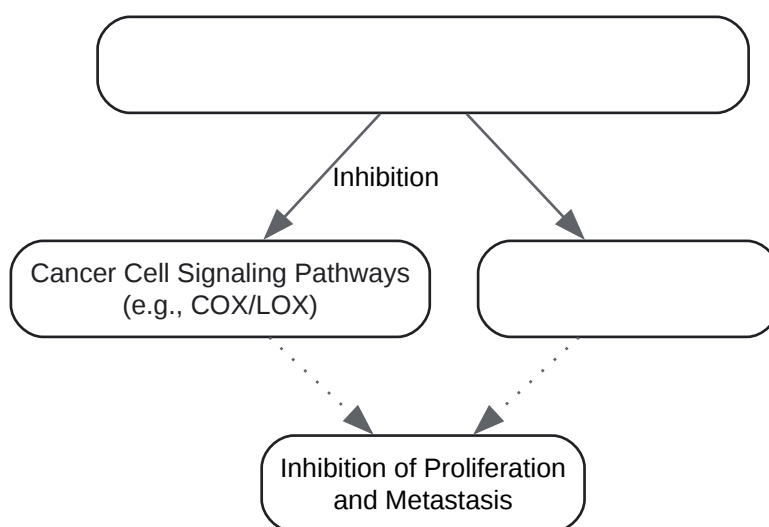
Potential Pharmacological Applications (Inferred from Structural Analogs)

While direct pharmacological data for **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** is limited, the structural motifs present in the molecule are found in numerous compounds with significant biological activities. This section explores potential therapeutic areas based on the established pharmacology of these related compounds.

Anticancer Activity

Derivatives of 2-(substituted phenoxy) acetamide have demonstrated potential as anticancer agents.[7][8] The presence of halogen and nitro groups on the phenoxy ring of these analogs was shown to be favorable for anticancer activity.[7][8] Furthermore, methoxy-substituted chalcones and flavones, which share structural similarities with the target compound, have been extensively studied for their cytotoxic effects against various cancer cell lines.[9][10][11][12][13] These compounds can induce apoptosis through intrinsic pathways.[9]

Hypothesized Mechanism of Action: Based on related compounds, potential anticancer mechanisms could involve the inhibition of key signaling pathways, such as the COX/LOX pathways, or the induction of apoptosis.



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Figure 3: Hypothesized anticancer mechanism of action.

Anti-inflammatory Activity

Phenoxyacetamide and phenoxy acetic acid derivatives have been investigated for their anti-inflammatory properties.[7][8][14][15] These compounds have shown potential as selective COX-2 inhibitors, which is a key target in the development of anti-inflammatory drugs with reduced side effects.[15]

Monoamine Oxidase (MAO) Inhibition

Several studies have highlighted the potential of phenoxy derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B).[16][17][18][19][20] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[16] The 2-phenoxyethoxy and 8-phenoxyethylcaffeine analogues have been identified as potent and selective MAO-B inhibitors.[16][20]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**.

Protocol Outline:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, with a small percentage of an acid modifier like formic acid or acetic acid.
- Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification and quantification of the compound, particularly for assessing purity and identifying byproducts.

Protocol Outline:

- Column: A non-polar or semi-polar capillary column.
- Carrier Gas: Helium.
- Injection: Split or splitless injection depending on the concentration.
- Temperature Program: A temperature gradient to ensure good separation.
- MS Detection: Electron ionization (EI) with a full scan to obtain the mass spectrum.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**. Information on closely related aromatic ketones provides general guidance.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[21\]](#)[\[22\]](#)

Conclusion and Future Directions

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules suggests that it may possess valuable pharmacological properties. Future research should focus on:

- Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets to identify its primary mechanism of action.
- In Vitro and In Vivo Studies: Evaluation of its efficacy and safety in relevant disease models.

- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

This technical guide provides a solid foundation for initiating such research endeavors.

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